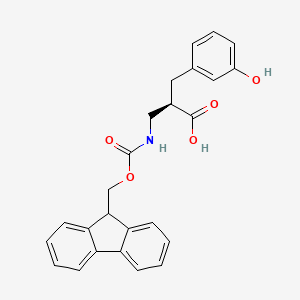
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is a chemical compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile typically involves the reaction of 5-chloro-2-methylene-1,3,3-trimethylindoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indoline derivatives and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: This compound is structurally similar but has an aldehyde group instead of a nitrile group.
5-Chloro-2-methylene-1,3,3-trimethylindoline: This compound shares the indoline core structure but lacks the acetonitrile group.
Uniqueness
2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H13ClN2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC名 |
(2E)-2-(5-chloro-1,3,3-trimethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H13ClN2/c1-13(2)10-8-9(14)4-5-11(10)16(3)12(13)6-7-15/h4-6,8H,1-3H3/b12-6+ |
InChIキー |
CNWCZUCZBDXFKC-WUXMJOGZSA-N |
異性体SMILES |
CC\1(C2=C(C=CC(=C2)Cl)N(/C1=C/C#N)C)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=CC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


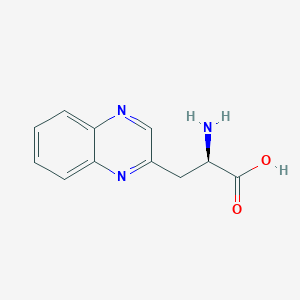


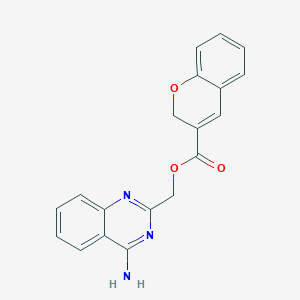
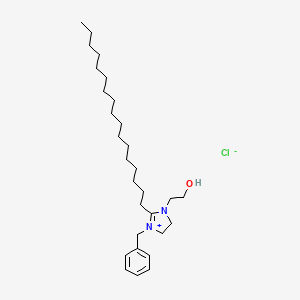
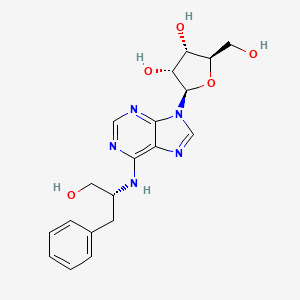
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
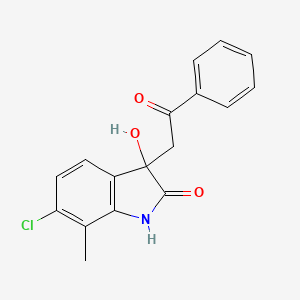
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)

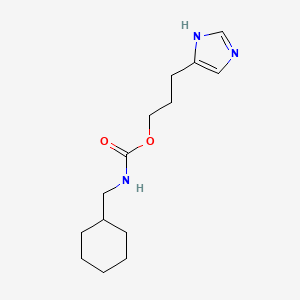
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
